An In-depth Technical Guide to the Physical Properties of Fluorinated 1,3-Dioxolan-2-ones
An In-depth Technical Guide to the Physical Properties of Fluorinated 1,3-Dioxolan-2-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorination in 1,3-Dioxolan-2-one Derivatives
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This is particularly true for the 1,3-dioxolan-2-one scaffold, a cyclic carbonate of significant interest in various fields, including its use as an electrolyte component in lithium-ion batteries and as a versatile building block in organic synthesis. The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart unique characteristics to these molecules, influencing their polarity, thermal stability, and reactivity.
This guide provides a detailed examination of the physical properties of fluorinated 1,3-Dioxolan-2-one derivatives. While our primary focus is 1,3-Dioxolan-2-one, 4,4-difluoro- (CAS 304881-43-4) , it is important to note that publicly available experimental data for this specific isomer is limited. Therefore, to provide a comprehensive and practical resource, this guide will also offer a comparative analysis with its more extensively studied isomers: 4-fluoro-1,3-dioxolan-2-one (FEC) and 4,5-difluoro-1,3-dioxolan-2-one (DFEC) . By understanding the structure-property relationships within this family of compounds, researchers can better anticipate the characteristics of the 4,4-difluoro isomer and leverage its unique properties in their work.
Molecular Structure and its Influence on Physical Properties
The physical properties of these fluorinated cyclic carbonates are intrinsically linked to their molecular structures. The position and number of fluorine substituents on the dioxolane ring dictate the molecule's dipole moment, symmetry, and potential for intermolecular interactions.
Caption: Molecular structures of fluorinated 1,3-dioxolan-2-one isomers.
The geminal difluorination at the C4 position in 4,4-difluoro-1,3-dioxolan-2-one is expected to have a pronounced effect on its electron distribution and molecular geometry compared to its mono-fluorinated and vicinally-difluorinated counterparts. This will, in turn, influence its bulk physical properties.
Comparative Physical Properties
The following table summarizes the available and predicted physical properties of the three fluorinated 1,3-dioxolan-2-one isomers. It is important to reiterate that the data for the 4,4-difluoro isomer is primarily based on predictions and information from chemical suppliers, while the data for FEC and DFEC is more extensively documented in the scientific literature.
| Property | 4,4-difluoro-1,3-dioxolan-2-one | 4-fluoro-1,3-dioxolan-2-one (FEC) | 4,5-difluoro-1,3-dioxolan-2-one (DFEC) |
| CAS Number | 304881-43-4 | 114435-02-8[1] | 171730-81-7[2] |
| Molecular Formula | C₃H₂F₂O₃ | C₃H₃FO₃[1] | C₃H₂F₂O₃[2] |
| Molecular Weight | 124.04 g/mol | 106.05 g/mol [1] | 124.04 g/mol [2] |
| Appearance | Predicted: Colorless liquid or solid | Colorless to light yellow liquid or solid[3] | Colorless liquid |
| Boiling Point | Predicted: ~230-240 °C | ~210 °C[3] | ~233.8 °C (Predicted)[4] |
| Melting Point | Not available | ~20 °C[3] | Not available |
| Density | Predicted: >1.5 g/cm³ | ~1.4 g/cm³ | ~1.52 g/cm³ (Predicted)[4] |
| Solubility | Predicted: Slightly miscible with water | Slightly miscible with water[5] | Not available |
| Flash Point | Not available | >102 °C[3] | ~92.6 °C (Predicted)[4] |
Analysis and Predictions for 4,4-difluoro-1,3-dioxolan-2-one:
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Boiling Point: The presence of two fluorine atoms in the 4,4-difluoro isomer is expected to increase its molecular weight and polarity compared to FEC, likely resulting in a higher boiling point. The predicted boiling point is in a similar range to that of DFEC, which has the same molecular weight.
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Density: Due to the higher atomic mass of fluorine compared to hydrogen, the density of the 4,4-difluoro isomer is predicted to be greater than that of FEC and likely similar to or slightly higher than that of DFEC.
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Solubility: Similar to FEC, the 4,4-difluoro isomer is expected to be slightly miscible with water due to the presence of polar carbonyl and C-F bonds, but the overall hydrophobic character of the molecule will limit its aqueous solubility.
Synthesis and Reactivity
The synthesis of fluorinated 1,3-dioxolan-2-ones typically involves the fluorination of a suitable precursor.
Caption: General synthesis workflow for fluorinated 1,3-dioxolan-2-ones.
For instance, 4-fluoro-1,3-dioxolan-2-one (FEC) can be synthesized by the reaction of 4-chloro-1,3-dioxolan-2-one with potassium fluoride. A similar strategy, starting with a 4,4-dichloro-1,3-dioxolan-2-one precursor, could potentially be employed for the synthesis of the 4,4-difluoro isomer.
The reactivity of these compounds is largely influenced by the electron-withdrawing effects of the fluorine atoms, which can affect the electrophilicity of the carbonyl carbon and the stability of the dioxolane ring.
Applications in Research and Development
Fluorinated cyclic carbonates, including the 1,3-dioxolan-2-one derivatives, have garnered significant attention for their applications as high-performance electrolyte additives in lithium-ion batteries.
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Solid Electrolyte Interphase (SEI) Formation: These additives are known to facilitate the formation of a stable and protective SEI layer on the anode surface. This SEI layer is crucial for preventing electrolyte decomposition and ensuring the long-term cyclability of the battery. The fluorine content is believed to contribute to the formation of a robust, LiF-rich SEI.
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Enhanced Electrochemical Performance: The use of fluorinated additives can lead to improved ionic conductivity, wider electrochemical stability windows, and better low-temperature performance of the electrolyte.
While specific application data for 4,4-difluoro-1,3-dioxolan-2-one is not widely available, its structural similarity to FEC and DFEC suggests its potential as a valuable component in advanced electrolyte formulations. Its unique geminal difluoro substitution may offer distinct advantages in tuning the properties of the SEI layer and the overall electrolyte performance.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling fluorinated 1,3-dioxolan-2-one derivatives.
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Based on the available safety data for related compounds like FEC and DFEC, these substances may cause skin and eye irritation.[6] Always consult the specific Safety Data Sheet (SDS) for the compound being used for detailed hazard information and handling procedures.
Experimental Protocols: Characterization of Physical Properties
For researchers seeking to characterize the physical properties of 4,4-difluoro-1,3-dioxolan-2-one or other novel materials, the following standard experimental protocols can be employed.
Determination of Boiling Point
Caption: Workflow for boiling point determination using the micro-method.
Measurement of Density
The density of a liquid sample can be accurately determined using a pycnometer. The protocol involves weighing the empty pycnometer, then weighing it again when filled with the sample liquid, and finally weighing it when filled with a reference liquid of known density (e.g., deionized water). The density of the sample can then be calculated using the recorded masses and the known density of the reference liquid.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are invaluable tools for confirming the molecular structure and purity of fluorinated compounds.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretching vibration.
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Conclusion
While a comprehensive experimental profile of 1,3-Dioxolan-2-one, 4,4-difluoro- remains to be fully elucidated in the public domain, this guide provides a foundational understanding of its expected physical properties through a comparative analysis with its well-characterized isomers, FEC and DFEC. The unique structural feature of geminal difluorination suggests that this compound holds significant potential for applications in materials science, particularly in the development of next-generation electrolytes for energy storage devices. Further research into the synthesis and characterization of 4,4-difluoro-1,3-dioxolan-2-one is warranted to unlock its full potential and expand the toolbox of fluorinated building blocks available to researchers and drug development professionals.
References
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PubChem. 4,5-Difluoro-1,3-dioxolan-2-one. [Link]
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LookChem. (4R,5R)-4,5-difluoro-1,3-dioxolan-2-one. [Link]
Sources
- 1. 4-Fluoro-1,3-dioxolan-2-one, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 4,5-Difluoro-1,3-dioxolan-2-one | C3H2F2O3 | CID 22930964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dioxolan-2-one, 4,5-difluoro- | 171730-81-7 [chemicalbook.com]
- 4. (4R,5R)-4,5-difluoro-1,3-dioxolan-2-one|lookchem [lookchem.com]
- 5. 4-Fluoro-1,3-dioxolan-2-one, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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